molecular formula C21H20ClN5O B3017332 N-{1-[6-(2-氯苯基)吡啶嗪-3-基]哌啶-4-基}吡啶-2-甲酰胺 CAS No. 1396765-07-3

N-{1-[6-(2-氯苯基)吡啶嗪-3-基]哌啶-4-基}吡啶-2-甲酰胺

货号 B3017332
CAS 编号: 1396765-07-3
分子量: 393.88
InChI 键: XMIHBLDOCPXUAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide" is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized and studied for their biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as pyridine, piperidine, and carboxamide, are common in medicinal chemistry and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that include acylation, deprotection, and salt formation. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through a process involving 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was conducted by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques, including single-crystal development for compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These analyses are crucial for understanding the conformation and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds involves interactions with various reagents to form new heterocyclic systems. For example, N-1-Naphthyl-3-oxobutanamide was used to synthesize a range of pyridine derivatives through reactions with arylidinecyanothioacetamide and subsequent cyclization steps . These reactions highlight the versatility of the pyridine and carboxamide groups in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized to determine their suitability for further development as therapeutic agents. For instance, the analogues of CB(2) ligands were evaluated for cannabinoid receptor affinity and agonist activity in vitro . Additionally, the ADME properties and in vitro safety profiles of small molecule PCSK9 mRNA translation inhibitors were assessed . These evaluations are essential for predicting the behavior of the compounds in biological systems and their potential as drugs.

科学研究应用

结构和电子性质

抗惊厥药的结构和电子性质,包括与 N-{1-[6-(2-氯苯基)吡啶嗪-3-基]哌啶-4-基}吡啶-2-甲酰胺 相似的化合物,已得到广泛研究。Georges 等人(1989 年)对相关抗惊厥化合物的研究表明晶体结构的重要性,例如苯环的有限倾角和哌啶氮孤对向中间杂环的明显离域。这些结构性质对于理解此类化合物的功能和潜在应用至关重要 (Georges 等人,1989 年)

合成和生物活性

Khalifa 等人(2015 年)讨论了新型杂环芳基单偶氮有机化合物的合成,包括与 N-{1-[6-(2-氯苯基)吡啶嗪-3-基]哌啶-4-基}吡啶-2-甲酰胺 在结构上相关的衍生物。这些化合物表现出显着的抗氧化、抗肿瘤和抗菌活性,证明了它们在各种生物学应用中的潜力 (Khalifa 等人,2015 年)

分子相互作用和药效团模型

Shim 等人(2002 年)进行的分子相互作用和药效团模型的研究,提供了类似化合物如何与特定受体相互作用的见解。这项研究对于理解 N-{1-[6-(2-氯苯基)吡啶嗪-3-基]哌啶-4-基}吡啶-2-甲酰胺 及其类似物在各种医学应用中的治疗潜力至关重要 (Shim 等人,2002 年)

甘氨酸转运蛋白抑制

对甘氨酸转运蛋白抑制剂的研究,例如 Yamamoto 等人(2016 年)的研究,与对 N-{1-[6-(2-氯苯基)吡啶嗪-3-基]哌啶-4-基}吡啶-2-甲酰胺 的理解相关。这些抑制剂对于探索各种中枢神经系统疾病的治疗方案至关重要 (Yamamoto 等人,2016 年)

合成和可扩展性

Wei 等人(2016 年)详细阐述的类似化合物的可扩展且简便的合成,突出了生产此类化合物以用于潜在治疗应用的实际方面 (Wei 等人,2016 年)

PCSK9 mRNA 翻译抑制

Londregan 等人(2018 年)发现小分子抑制 PCSK9 mRNA 翻译,为理解如何将类似化合物用于医学研究和药物开发提供了框架 (Londregan 等人,2018 年)

抗结核和抗菌活性

Bodige 等人(2020 年)对甲酰胺衍生物的抗结核和抗菌活性进行的研究强调了 N-{1-[6-(2-氯苯基)吡啶嗪-3-基]哌啶-4-基}吡啶-2-甲酰胺 在治疗传染病中的潜力 (Bodige 等人,2020 年)

作用机制

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB) , also known as Akt . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .

Mode of Action

The compound interacts with its target, PKB, in a competitive manner with ATP . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided atp-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in the promotion of cell proliferation and survival . It also inhibits the closely related kinase PKA . The compound exhibits four times higher activity (MIC ≤ 2 μg L −1) than the standard drug PZA (=8 μg L −1) .

属性

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c22-17-6-2-1-5-16(17)18-8-9-20(26-25-18)27-13-10-15(11-14-27)24-21(28)19-7-3-4-12-23-19/h1-9,12,15H,10-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIHBLDOCPXUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。